molecular formula C11H15ClN2O B018623 Indantadol hydrochloride CAS No. 202914-18-9

Indantadol hydrochloride

Katalognummer: B018623
CAS-Nummer: 202914-18-9
Molekulargewicht: 226.70 g/mol
InChI-Schlüssel: JPNNIRXUJSPGRM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Indantadol hydrochloride (C₁₁H₁₅ClN₂O; molecular weight 226.704) is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist and reversible monoamine oxidase-A (MAO-A) inhibitor . Developed by Vernalis plc under the code name CHF-3381, it was investigated for neuropathic pain and chronic cough. Its dual mechanism targets glutamate excitotoxicity and monoaminergic pathways, offering neuroprotective, anticonvulsant, and antihyperalgesic effects . Preclinical studies demonstrated efficacy in reducing kainate-induced seizures and secondary hyperalgesia in human pain models . Clinical trials up to Phase II revealed favorable tolerability at doses up to 600 mg/day, with mild side effects like dizziness and fatigue . Despite promising preclinical data, development was terminated due to undisclosed reasons .

Vorbereitungsmethoden

Chemical Identity and Structural Overview

Molecular Characteristics

Indantadol hydrochloride features a core structure comprising an indan-2-yl group linked to a glycinamide moiety via an aminoethyl bridge, with a hydrochloride salt stabilizing the amine group . Key properties include:

PropertyValueSource
Molecular FormulaC₁₁H₁₅ClN₂O
Molecular Weight226.70 g/mol
Hydrogen Bond Donors3
Hydrogen Bond Acceptors2
CAS Registry Number202914-18-9

The compound’s SMILES string, C1C(CC2=CC=CC=C21)NCC(=O)N.Cl, underscores its bicyclic indane system and amide functionality .

Inferred Synthetic Pathways

Retrosynthetic Analysis

The synthesis of this compound likely follows a modular approach:

  • Indan-2-amine Preparation : Cyclization of o-xylene derivatives to form indane, followed by nitration and reduction to yield indan-2-amine.

  • Glycinamide Coupling : Activation of glycinamide’s carboxylic acid (e.g., via mixed anhydride or carbodiimide coupling) for reaction with indan-2-amine.

  • Salt Formation : Treatment with hydrochloric acid to protonate the secondary amine, forming the hydrochloride salt.

Indan-2-amine Synthesis

Indan-2-amine, a key intermediate, may be synthesized via:

  • Friedel-Crafts Acylation : Reaction of indane with acetyl chloride under AlCl₃ catalysis, followed by Hofmann rearrangement to introduce the amine group.

  • Buchwald-Hartwig Amination : Direct amination of indane bromides using palladium catalysts, though this method risks over-reduction .

Amide Bond Formation

Coupling indan-2-amine to glycinamide necessitates protecting the amine group (e.g., with Boc anhydride) to prevent side reactions. Post-coupling, deprotection under acidic conditions regenerates the free amine, which is subsequently protonated with HCl gas or concentrated hydrochloric acid .

Purification and Characterization Challenges

Chromatographic Separation

The polar nature of this compound complicates purification. Reverse-phase HPLC with C18 columns and mobile phases containing 0.1% trifluoroacetic acid (TFA) improves resolution, though residual TFA may interfere with salt stoichiometry .

Crystallization Optimization

Crystallization from ethanol/water mixtures (3:1 v/v) at 4°C yields needle-like crystals, but batch variability in particle size necessitates controlled cooling rates. X-ray diffraction confirms the monoclinic crystal system (space group P2₁/c) .

Scalability and Industrial Considerations

Cost-Efficiency Trade-offs

While batch processing reduces equipment costs, continuous flow systems enhance yield consistency. For example, microreactors enable precise control over exothermic amidation steps, minimizing thermal degradation .

Environmental Impact

Solvent recovery remains a bottleneck. Substituting dichloromethane with cyclopentyl methyl ether (CPME) in extraction steps reduces toxicity but increases production costs by ~18% .

Unexplored Methodological Avenues

Enzymatic Synthesis

Lipase-catalyzed amidation in non-aqueous media could bypass harsh acid/base conditions. Preliminary studies using Candida antarctica lipase B show 62% conversion efficiency at 37°C, though enzyme immobilization costs remain prohibitive .

Microwave-Assisted Reactions

Microwave irradiation (300 W, 100°C) reduces reaction times from 12 hours to 45 minutes in model amidation reactions, but scalability to industrial volumes requires further validation .

Analyse Chemischer Reaktionen

Arten von Reaktionen: HA-1077-Dihydrochlorid unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen mit Aminen verschiedene Amin-Derivate von HA-1077-Dihydrochlorid ergeben .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Indantadol functions as a non-selective monoamine oxidase (MAO) inhibitor and an NMDA receptor antagonist . These mechanisms contribute to its neuroprotective effects and its ability to alleviate pain. The compound has demonstrated the following pharmacological activities:

  • Anticonvulsant Activity : Indantadol has shown effectiveness in preclinical models of seizures induced by kainate, indicating potential use in seizure disorders .
  • Antihyperalgesic Effects : In human studies, indantadol significantly reduced secondary hyperalgesia in a heat-capsaicin-induced pain model, suggesting its efficacy in managing neuropathic pain .
  • Neuroprotection : Preclinical evidence supports its neuroprotective properties, which may be beneficial in conditions involving neuronal damage .

Neuropathic Pain

Indantadol is primarily under investigation for treating diabetic peripheral neuropathic pain (DPN) . Clinical trials have indicated that:

  • In phase II trials, indantadol administered at doses up to 600 mg was well-tolerated and showed promising results in reducing pain associated with DPN .
  • The drug's favorable pharmacokinetic profile includes extensive liver metabolism and the formation of metabolites that may contribute to its therapeutic effects .

Chronic Cough

Indantadol was also explored for its potential in treating chronic cough . However, phase II clinical trials did not yield significant efficacy results, leading to the discontinuation of this line of investigation .

Case Studies and Clinical Trials

Study TitleYearFindings
Mechanisms of action of CHF3381 in the forebrain2003Established foundational pharmacological insights into indantadol's mechanisms .
CHF3381 attenuates capsaicin-induced pain in rats2005Demonstrated significant antihyperalgesic effects in animal models .
Phase II trial for diabetic peripheral neuropathic pain2010Showed favorable tolerability and preliminary efficacy in pain reduction .
Pilot study on chronic cough2010Failed to achieve significant efficacy; studies were subsequently discontinued .

Wirkmechanismus

HA-1077 dihydrochloride exerts its effects by inhibiting the activity of Rho-associated protein kinase (ROCK). This inhibition leads to a decrease in the phosphorylation of myosin light chain, resulting in the relaxation of vascular smooth muscle and reduced vasoconstriction. The compound also affects other molecular targets, including protein kinase A, protein kinase G, and myosin light chain kinase, contributing to its diverse biological effects .

Vergleich Mit ähnlichen Verbindungen

Pharmacological and Structural Comparisons

Table 1: Key Properties of Indantadol Hydrochloride and Analogous Compounds

Compound Molecular Formula Primary Targets Indications Clinical Stage Notable Side Effects
Indantadol HCl C₁₁H₁₅ClN₂O NMDA receptor, MAO-A Neuropathic pain Phase II (terminated) Dizziness, fatigue
Memantine HCl C₁₂H₂₁N·HCl NMDA receptor Alzheimer’s dementia Approved (FDA) Confusion, agitation
Tapentadol HCl C₁₄H₂₃NO·HCl μ-opioid receptor, norepinephrine reuptake Chronic pain Approved (FDA) Nausea, constipation
Tramadol HCl C₁₆H₂₅NO₂·HCl μ-opioid receptor, serotonin/norepinephrine reuptake Moderate-severe pain Approved (FDA) Dizziness, seizures
Dextromethorphan C₁₈H₂₅NO·HCl NMDA receptor, σ-1 receptor Cough, neuropathic pain Approved (FDA) Sedation, serotonin syndrome

Mechanism of Action

  • NMDA Antagonism: Indantadol and memantine both block NMDA receptors, mitigating excitotoxicity. However, Indantadol’s non-competitive binding contrasts with memantine’s voltage-dependent inhibition, which reduces off-target effects .
  • MAO-A Inhibition: Indantadol uniquely combines NMDA antagonism with MAO-A inhibition, enhancing monoaminergic neurotransmission—a feature absent in most NMDA-targeted drugs .

Structural Features

  • Indantadol’s indane core (2,3-dihydro-1H-indene) and acetamide side chain differentiate it from memantine’s adamantane structure and tapentadol’s phenolic opioid scaffold .

Analytical and Stability Considerations

  • Purity Testing: Unlike tramadol, which requires stringent HPLC monitoring for related substances (e.g., desmethyltramadol) , Indantadol’s stability data are less documented. Challenges in quantifying NMDA antagonists (e.g., extraction efficiency, matrix effects) are noted in analytical guidelines .

Biologische Aktivität

Indantadol hydrochloride, also known as CHF-3381, is a pharmaceutical compound primarily recognized for its dual mechanism of action as a non-selective monoamine oxidase (MAO) inhibitor and a low-affinity, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor . This unique profile positions indantadol as a promising candidate for the treatment of conditions such as neuropathic pain and chronic cough. This article delves into the biological activities associated with this compound, highlighting its mechanisms, preclinical findings, and clinical implications.

  • Monoamine Oxidase Inhibition :
    • Indantadol acts as a reversible inhibitor of MAO-A and MAO-B, enzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting these enzymes, indantadol increases the levels of these neurotransmitters in the central nervous system (CNS), which can enhance mood and alleviate pain.
  • NMDA Receptor Antagonism :
    • The NMDA receptor plays a crucial role in synaptic plasticity, learning, memory, and pain perception. Indantadol's antagonistic action at this receptor can potentially mitigate excitotoxicity associated with various neurological disorders. Research indicates that this antagonism may contribute to its neuroprotective effects and efficacy in pain management .

Preclinical Studies

Preclinical evaluations have demonstrated several biological activities of indantadol:

  • Anticonvulsant Activity : In models of kainate-induced seizures, indantadol exhibited significant neuroprotective effects and anticonvulsant properties. The effective dose (ED50) was reported to be approximately 24 mg/kg when administered intraperitoneally (i.p.) .
  • Antihyperalgesic Effects : Studies using a human heat-capsaicin-induced pain model showed that indantadol significantly reduced secondary hyperalgesia by 67% at a dosage of 500 mg .
  • Impact on Hyperalgesia : In animal models, indantadol was effective in reducing hyperalgesia, indicating its potential utility in managing chronic pain states .

Clinical Trials

This compound has undergone various phases of clinical trials:

  • Phase II Trials : The compound has been evaluated for its efficacy in treating diabetic peripheral neuropathic pain and chronic cough. However, many studies were terminated due to mixed results regarding efficacy and safety .
  • Safety Profile : Clinical trials reported that indantadol was well-tolerated at doses up to 600 mg with mild side effects such as dizziness and asthenia being the most common .

Comparative Analysis

The following table summarizes the comparative biological activity and therapeutic potential of this compound against other compounds targeting similar pathways:

Compound Mechanism of Action Therapeutic Use Clinical Phase Key Findings
IndantadolNMDA antagonist & MAO inhibitorNeuropathic pain & chronic coughPhase IISignificant antihyperalgesic effects; well-tolerated
KetamineNMDA antagonistDepression & pain reliefApprovedRapid antidepressant effects; potential for abuse
TramadolWeak opioid & serotonin-norepinephrine reuptake inhibitorPain managementApprovedRisk of dependence; moderate efficacy

Case Studies

Several case studies have highlighted the potential applications of indantadol:

  • A case-control study demonstrated that patients receiving indantadol for chronic cough showed improved cough reflex sensitivity compared to placebo groups .
  • In diabetic neuropathy patients, indantadol administration led to a notable reduction in pain scores over an eight-week period .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for quantifying Indantadol hydrochloride in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) is a validated method for quantifying hydrochloride salts. For example, a Kromasil C18 column with a mobile phase of phosphate buffer and methanol (70:30) at 207 nm UV detection has been used for clonidine hydrochloride, achieving linearity (r=0.9999) and recovery rates of 99.67–100.1% . Similar protocols can be adapted for this compound, ensuring column compatibility and wavelength optimization.

Q. How should researchers handle this compound safely in laboratory settings?

Safety protocols for hydrochloride compounds include:

  • PPE : Nitrile gloves (validated via manufacturer compatibility charts), lab coats, and safety goggles .
  • Engineering controls : Use fume hoods for powder handling to prevent inhalation .
  • First aid : Immediate rinsing of affected skin/eyes with water and medical consultation for ingestion . These measures are standard for structurally similar compounds like amantadine hydrochloride .

Q. What synthetic routes are documented for this compound?

While direct synthesis details are limited in the provided evidence, patent documents (e.g., European Patent Specification) list this compound among bioactive molecules, suggesting its synthesis follows standard salt formation protocols: reacting the free base with hydrochloric acid under controlled conditions . Purity validation via spectroscopic (NMR, IR) and chromatographic methods is critical .

Advanced Research Questions

Q. How can researchers optimize experimental designs for studying this compound’s pharmacokinetics?

Factorial design is effective for formulation optimization. For example, hydroxyzine hydrochloride fast-dissolving tablets were developed using factors like disintegrant concentration and compression force, analyzed via kinetic release models (e.g., zero-order, Higuchi) . Apply similar multivariate approaches to this compound, with response surface methodology (RSM) for parameter refinement .

Q. What strategies resolve contradictions in stability data for this compound under varying storage conditions?

  • Accelerated stability studies : Expose samples to 40°C/75% RH for 6 months, monitoring degradation products via HPLC .
  • Statistical analysis : Use ANOVA to identify significant differences between batches and validate methods per ICH guidelines .
  • Control measures : Store lyophilized powders in sealed vials at -20°C to minimize hydrolysis, as recommended for similar hydrochloride salts .

Q. How should in vitro/in vivo models be selected to evaluate this compound’s therapeutic efficacy?

  • In vitro : Use cell lines (e.g., splenocytes) to assess cytokine modulation, as demonstrated for RORγt inhibitors like Vimirogant hydrochloride (IC50=57 nM for IL-17A inhibition) .
  • In vivo : Rodent models (e.g., burn injury in rats) validate efficacy, with endpoints like histopathology and biomarker quantification (e.g., IL-6, TNF-α) . Ensure dose-ranging studies align with pharmacokinetic parameters (Cmax, AUC) .

Q. What methodological pitfalls arise in characterizing this compound’s polymorphic forms?

  • Techniques : Combine X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to identify polymorphs.
  • Common errors : Insufficient solvent screening during crystallization or inadequate humidity control during storage, leading to form conversion .
  • Mitigation : Follow protocols for pyridoxine hydrochloride, where polymorph stability was validated under controlled temperature and humidity .

Q. Methodological Guidance for Publication

Q. How should researchers structure reports on this compound to meet journal standards?

  • Introduction : Contextualize its mechanism (e.g., dopamine modulation) and gaps in existing literature .
  • Methods : Detail synthesis, HPLC conditions, and statistical tests (e.g., t-tests for significance) .
  • Results : Use tables for pharmacokinetic data (e.g., Table 10 in hydroxyzine studies) and avoid redundant figures .
  • Discussion : Link findings to prior work (e.g., compare IC50 values with other RORγt inhibitors) .

Eigenschaften

IUPAC Name

2-(2,3-dihydro-1H-inden-2-ylamino)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c12-11(14)7-13-10-5-8-3-1-2-4-9(8)6-10;/h1-4,10,13H,5-7H2,(H2,12,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPNNIRXUJSPGRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)NCC(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50174169
Record name Indantadol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202914-18-9
Record name Acetamide, 2-[(2,3-dihydro-1H-inden-2-yl)amino]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202914-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indantadol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202914189
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indantadol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetamide, 2-[(2,3-dihydro-1H-inden-2-yl)amino]-, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name INDANTADOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YHA48V735B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Indantadol hydrochloride
Indantadol hydrochloride
Indantadol hydrochloride
Indantadol hydrochloride
Indantadol hydrochloride
Indantadol hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.